(s)-2-Mercaptosuccinic acid

Descripción general

Descripción

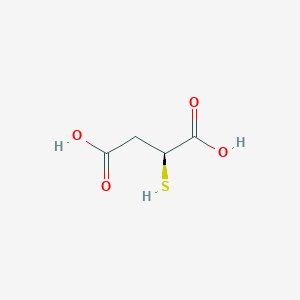

(S)-2-Mercaptosuccinic acid, also known as (S)-thiomalic acid, is an organic compound with the molecular formula C4H6O4S. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of both a carboxylic acid group and a thiol group, making it a versatile reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-2-Mercaptosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with hydrogen sulfide in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}_4\text{H}_2\text{O}_3 + \text{H}_2\text{S} \rightarrow \text{C}_4\text{H}_6\text{O}_4\text{S} ]

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of hydrogen sulfide. This method is preferred due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Mercaptosuccinic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Thioesters or thioethers.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Anticancer Properties

Research has highlighted the potential of (S)-2-mercaptosuccinic acid in cancer therapy. It has been shown to inhibit glutathione peroxidase activity in human cancer cell lines, suggesting its role as a therapeutic agent that can enhance the efficacy of traditional chemotherapy drugs like cisplatin and doxorubicin. For instance, studies demonstrated that this compound induced apoptosis in HL-60 cells while exhibiting cytotoxic effects at concentrations between 42.7 and 149.4 μM .

1.2 Bioimaging and Nanocarriers

The compound has been utilized in bioimaging applications due to its ability to form stable complexes with metal nanoparticles. It serves as both a reducing and capping agent for gold nanoparticles, enhancing their stability and biocompatibility for imaging purposes . The use of this compound in creating self-assembled monolayers on gold surfaces has also been explored, which can be beneficial in biosensing technologies .

Pharmaceutical Applications

2.1 Drug Delivery Systems

This compound has been employed in drug delivery systems, particularly for targeted therapies. Its thiol groups allow for the conjugation of various therapeutic agents, facilitating their delivery to specific sites within the body. This property is particularly useful in the formulation of nanoparticles that can encapsulate drugs and release them in a controlled manner .

2.2 Antioxidant Activity

While this compound exhibits antioxidant properties that can be beneficial in reducing oxidative stress during cancer treatment, it also poses challenges due to its potential to interfere with the action of certain chemotherapeutic agents . The balance between its antioxidant effects and its role as a pro-oxidant under specific conditions is an area of ongoing research.

Environmental Applications

3.1 Heavy Metal Detoxification

The compound has shown promise as a heavy metal detoxification agent due to its ability to form stable complexes with heavy metals such as lead and cadmium. This application is particularly relevant in environmental remediation efforts aimed at reducing heavy metal contamination in soil and water .

3.2 Biochemical Research

In biochemical research, this compound is used as a sequestering agent in complexometric titrations, facilitating the analysis of metal ions in various samples . Its role in studying enzyme kinetics and mechanisms further underscores its importance in research settings.

Nanotechnology Applications

4.1 Quantum Dots Synthesis

This compound plays a critical role in the synthesis of quantum dots, which are semiconductor nanoparticles with unique optical properties. These quantum dots have applications in displays, solar cells, and biological imaging due to their size-dependent properties .

4.2 Self-Assembled Monolayers

The formation of self-assembled monolayers using this compound on metallic surfaces enhances the functionality of these surfaces for various applications, including sensors and electronic devices . This property is leveraged to create platforms for detecting biomolecules or environmental pollutants.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (S)-2-Mercaptosuccinic acid involves its ability to chelate metal ions. The thiol group binds to metal ions, forming stable complexes that can be excreted from the body. This property makes it useful in the treatment of heavy metal poisoning. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the metal complexes.

Comparación Con Compuestos Similares

2-Mercaptoethanol: Contains a thiol group but lacks the carboxylic acid group.

Thioglycolic acid: Contains both a thiol and a carboxylic acid group but has a different carbon chain length.

Cysteine: An amino acid with a thiol group and a carboxylic acid group.

Uniqueness: (S)-2-Mercaptosuccinic acid is unique due to its chiral nature and the presence of both a thiol and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various fields of research.

Actividad Biológica

(S)-2-Mercaptosuccinic acid (MSA) is a thiol compound with diverse biological activities and applications, particularly in medicinal chemistry, nanotechnology, and materials science. This article reviews the biological activity of MSA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a dicarboxylic acid with a thiol group, giving it unique chemical properties that facilitate various biochemical interactions. Its structure can be represented as follows:

1. Inhibition of Glutathione Peroxidase (GPX)

One of the significant biological activities of MSA is its role as an inhibitor of glutathione peroxidase (GPX), an enzyme that protects cells from oxidative damage by reducing hydroperoxides. MSA has been shown to bind to GPX, inhibiting its activity and potentially triggering cell death in cancerous cells. This inhibition can lead to increased lipid peroxidation and may sensitize tumor cells to chemotherapy .

2. Antimicrobial Properties

MSA exhibits notable antimicrobial activity against various pathogens. In studies involving chitosan-based hydrogels crosslinked with MSA, the compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated that formulations incorporating MSA achieved over 99% inhibition of bacterial growth .

Table 1: Antibacterial Activity of MSA-Crosslinked Chitosan Hydrogels

| Sample | S. aureus Inhibition (%) | E. coli Inhibition (%) |

|---|---|---|

| Chitosan (CS) | 90.9 ± 0.9 | 89.5 ± 0.6 |

| CM41-cin | 90.1 ± 3.9 | 93.1 ± 0.9 |

| CM21-cin | 96.2 ± 0.5 | 96.3 ± 0.7 |

| CM11-cin | 99.2 ± 0.1 | 99.4 ± 0.1 |

| CM41-cin-AgNPs | 99.4 ± 0.2 | 98.5 ± 0.2 |

| CM21-cin-AgNPs | 99.8 ± 0.03 | 99.7 ± 0.1 |

| CM11-cin-AgNPs | >99.9 | 99.9 ± 0.1 |

Source: MDPI Study on Mercaptosuccinic Acid-Crosslinked Chitosan

3. Applications in Nanotechnology

MSA is increasingly utilized in nanotechnology, particularly in the stabilization and functionalization of nanoparticles for biomedical applications such as drug delivery and imaging . The compound's ability to form self-assembled monolayers on metal surfaces enhances the biocompatibility and stability of nanoparticles, making them suitable for therapeutic use.

Propiedades

IUPAC Name |

(2S)-2-sulfanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRXVEJTAYWCQJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing an enantioselective synthesis for 2-Mercaptosuccinic acid?

A1: Many biologically active molecules are chiral, meaning they exist in two non-superimposable mirror image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have adverse effects. [, ] Developing an enantioselective synthesis, as described in the research papers, allows for the specific production of either the (R)- or (S)-enantiomer of 2-Mercaptosuccinic acid. This is crucial for studying the individual properties and potential applications of each enantiomer, which could differ significantly.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.